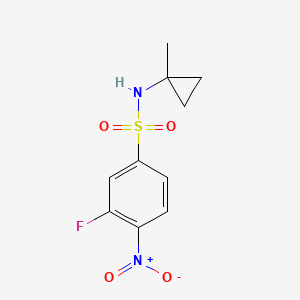

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC13519223

Molecular Formula: C10H11FN2O4S

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FN2O4S |

|---|---|

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | 3-fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C10H11FN2O4S/c1-10(4-5-10)12-18(16,17)7-2-3-9(13(14)15)8(11)6-7/h2-3,6,12H,4-5H2,1H3 |

| Standard InChI Key | GOPQYNXIVUODSP-UHFFFAOYSA-N |

| SMILES | CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F |

| Canonical SMILES | CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F |

Introduction

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a fluorine atom, a nitro group, and a sulfonamide functional group attached to a benzene ring. Its molecular formula is C10H11FN2O4S, and it has a molecular weight of 274.2687 g/mol . This compound is of interest in medicinal chemistry and material science due to its potential biological activities and unique chemical properties.

Synthesis and Chemical Reactions

The synthesis of 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. These reactions can be optimized using catalysts and temperature control to enhance yield and purity. The compound can undergo various chemical transformations, such as the reduction of the nitro group to form an amine derivative or substitution of the fluorine atom to yield different benzene derivatives.

Biological Activities and Potential Applications

Research indicates that 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide may exhibit antimicrobial or anticancer properties due to its interactions with specific biomolecules. The fluorine atom and sulfonamide group are believed to enhance its binding affinity to enzymes or receptors, influencing its biological activity.

| Potential Application | Mechanism |

|---|---|

| Antimicrobial Activity | Interaction with microbial enzymes |

| Anticancer Activity | Binding to cancer-related receptors or enzymes |

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide but lack certain functional groups.

| Compound Name | Key Differences |

|---|---|

| 4-Fluoro-3-nitrobenzenesulfonamide | Lacks the cyclopropyl group |

| 3-Fluoro-4-nitrobenzenesulfonamide | Similar structure but without the cyclopropyl group |

| N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide | Lacks the fluorine atom |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume